molecular formula C12H11NO3S B11982578 1-(2,4-Dihydroxyphenyl)-2-(2-methyl-1,3-thiazol-4-yl)ethanone CAS No. 51625-77-5

1-(2,4-Dihydroxyphenyl)-2-(2-methyl-1,3-thiazol-4-yl)ethanone

Cat. No.: B11982578
CAS No.: 51625-77-5
M. Wt: 249.29 g/mol
InChI Key: ZYUKDDGJESKRAK-UHFFFAOYSA-N
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Description

1-(2,4-Dihydroxyphenyl)-2-(2-methyl-1,3-thiazol-4-yl)ethanone is a synthetic organic compound that features both phenolic and thiazole functional groups. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dihydroxyphenyl)-2-(2-methyl-1,3-thiazol-4-yl)ethanone typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.

    Coupling with the Phenolic Compound: The thiazole derivative is then coupled with a 2,4-dihydroxyphenyl compound through a condensation reaction, often using a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dihydroxyphenyl)-2-(2-methyl-1,3-thiazol-4-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Ethers, esters.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the synthesis of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 1-(2,4-Dihydroxyphenyl)-2-(2-methyl-1,3-thiazol-4-yl)ethanone would depend on its specific application. For example, if it is used as an inhibitor in biological systems, it might interact with specific enzymes or receptors, blocking their activity. The phenolic and thiazole groups could play a role in binding to the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dihydroxyphenyl)-2-(1,3-thiazol-4-yl)ethanone: Lacks the methyl group on the thiazole ring.

    1-(2,4-Dihydroxyphenyl)-2-(2-methyl-1,3-oxazol-4-yl)ethanone: Contains an oxazole ring instead of a thiazole ring.

Uniqueness

1-(2,4-Dihydroxyphenyl)-2-(2-methyl-1,3-thiazol-4-yl)ethanone is unique due to the presence of both phenolic and thiazole functional groups, which can contribute to its distinct chemical reactivity and potential biological activities.

Properties

CAS No.

51625-77-5

Molecular Formula

C12H11NO3S

Molecular Weight

249.29 g/mol

IUPAC Name

1-(2,4-dihydroxyphenyl)-2-(2-methyl-1,3-thiazol-4-yl)ethanone

InChI

InChI=1S/C12H11NO3S/c1-7-13-8(6-17-7)4-11(15)10-3-2-9(14)5-12(10)16/h2-3,5-6,14,16H,4H2,1H3

InChI Key

ZYUKDDGJESKRAK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CC(=O)C2=C(C=C(C=C2)O)O

Origin of Product

United States

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